Tetramethylrhodamine isothiocyanate (mixed isomers)

Immunofluorescence Photostability Microscopy

Researchers requiring consistent dual-color immunofluorescence often face signal crosstalk and pH-dependent intensity drift. TRITC (mixed isomers, CAS 95197-95-8) overcomes these issues with a well-characterized excitation/emission profile (~552/578 nm) and stable fluorescence across pH 2-11, ensuring reliable ratiometric pH mapping and FITC/TRITC co-localization. • pH 2-11 stability eliminates intracellular pH bias; validated for lysosomal and endosomal pH determination. • Superior photostability vs. FITC supports sequential multi-channel imaging with minimal signal loss. • Cost-effective FITC→TRITC FRET acceptor enables homogeneous assays (LOD 168 CFU/mL in E. coli O157:H7 detection). Supplied as a dark purple powder; ≥95% (HPLC) purity; stable at ambient shipping conditions. For research use only.

Molecular Formula C25H21N3O3S
Molecular Weight 443.5
CAS No. 95197-95-8
Cat. No. B593665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrhodamine isothiocyanate (mixed isomers)
CAS95197-95-8
Synonyms5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC
Molecular FormulaC25H21N3O3S
Molecular Weight443.5
Structural Identifiers
SMILES[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O
InChIInChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3
InChIKeyDTICYSNQBDFZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRITC Mixed Isomers: Technical Overview


Tetramethylrhodamine isothiocyanate (TRITC), CAS 95197-95-8, is a mixed isomer rhodamine derivative functionalized with an amine-reactive isothiocyanate group, characterized by an orange-red fluorescence with excitation/emission maxima typically near 552/578 nm [1]. It belongs to the xanthene dye class and is widely employed for covalent labeling of antibodies, proteins, and other biomolecules via stable thiourea linkages for immunofluorescence, flow cytometry, and microscopy applications . The mixed isomer composition (5- and 6-isomers) arises from substitution at either of two positions on the bottom phenyl ring .

Workflow Amine-reactive labeling of antibodies and proteins
Use Context FITC dual-color microscopy and flow cytometry
Selection Note Mixed 5- and 6-isomer composition

TRITC Differentiation from Other Dyes


TRITC occupies a distinct performance niche that is not fully captured by spectral overlap alone. While many dyes share similar excitation/emission ranges (e.g., Alexa Fluor 555, Cy3, RBITC), TRITC provides a unique combination of moderate brightness, a well-documented pH-stability profile (pH 2–11) [1], and a long-established track record in dual-labeling workflows with FITC [2]. Substituting TRITC with a spectrally similar dye without verifying pH stability, conjugation efficiency, or photobleaching kinetics can lead to altered signal-to-noise ratios, compromised FRET efficiency, or unexpected background in long-term imaging [3]. The evidence below quantifies where TRITC maintains measurable, decision-relevant differentiation.

! Spectrally similar dyes (e.g., Alexa Fluor 555, Cy3) may not match TRITC's pH stability (2–11) or photobleaching resistance.
! FRET efficiency with FITC may shift if TRITC is replaced without re-optimization; biosensor performance may differ.
! Mixed-isomer lot profile can influence conjugation reproducibility compared to single-isomer alternatives.

TRITC Quantitative Differentiation Evidence


Photostability vs. FITC

In direct comparison, TRITC exhibits significantly enhanced resistance to photobleaching compared to FITC. While FITC is known for rapid fading under continuous illumination, TRITC maintains fluorescence signal integrity for extended imaging periods, as corroborated by multiple technical resources [1].

Photostability
Class-level inference
More photostable than FITC (no fold-difference reported)
Reported photobleaching resistance supports extended imaging workflows.
Quantitative photostability comparison requires protocol-specific validation.
Immunofluorescence Photostability Microscopy

pH Stability vs. FITC

TRITC fluorescence is remarkably insensitive to pH variations between pH 2 and 11, contrasting sharply with FITC, whose emission intensity is strongly pH-dependent with a pKa ~6.4 and functional range limited to ~pH 5–8 [1]. This property enables TRITC to serve as a reliable pH-insensitive reference dye in ratiometric imaging [2].

pH Stability
Head-to-head
TRITC stable pH 2–11; FITC strongly pH-dependent (pKa ~6.4)
Enables ratiometric pH mapping without signal correction.
Validated in intracellular pH range; see cited sources.
pH stability Ratiometric imaging Intracellular assays

FRET Efficiency with FITC

As a FRET acceptor, TRITC demonstrates high energy transfer efficiency from FITC. In a sialyltransferase activity imaging system, the FITC-TRITC pair yielded FRET efficiencies between 69.4% and 76.4% over observation periods [1]. Another study reported efficiencies around 50.4% when FITC was the donor and TRITC the acceptor, rising to >60% when roles were reversed [2].

FRET Efficiency
Head-to-head
69.4–76.4% (FITC→TRITC)
Well-characterized FRET pair for biosensor assays.
Role reversal yields >60% efficiency.
FRET Biosensor Protein interaction

Quantum Yield and Multicolor Detection

The fluorescent quantum yield of TRITC conjugates is approximately one-fourth that of fluorescein conjugates [1]. This lower brightness is offset by TRITC's spectral separation from FITC (emission ~573 nm vs. ~520 nm), minimizing crosstalk in dual-label experiments . Additionally, CCD cameras exhibit higher sensitivity in the red region, making TRITC particularly suitable for image analysis systems [1].

Quantum Yield
Cross-study comparable
~1/4 of FITC
Moderate brightness; red-shifted emission supports FITC multiplexing.
CCD sensitivity in red region may offset lower quantum yield.
Quantum yield Multiplexing CCD imaging

FRET-Based Pathogen Detection

In a sandwich FRET assay for E. coli O157:H7 detection, FITC-IgG (donor) and TRITC-IgY (acceptor) enabled a detection range of 10² to 10⁴ CFU/mL with a limit of detection (LOD) of 168 CFU/mL and limit of quantitation (LOQ) of 510 CFU/mL after 4 h pre-enrichment at 37°C [1]. This performance validates TRITC's suitability as an acceptor in sensitive, quantitative FRET-based diagnostics.

FRET Pathogen Detection
Head-to-head
LOD 168 CFU/mL, LOQ 510 CFU/mL (E. coli O157:H7)
Supports quantitative FRET biosensor development.
4 h assay; validated in food matrix.
FRET biosensor Pathogen detection Food safety

TRITC Optimal Use Cases


Live-Cell Ratiometric pH Imaging

TRITC-dextran or TRITC-protein conjugates serve as ideal internal standards for ratiometric pH mapping in living cells. Because TRITC fluorescence remains constant between pH 2 and 11 [1], it can be co-localized with a pH-sensitive dye like FITC (or BCECF) to calculate pH values independent of dye concentration or optical path length. This approach has been validated in macrophage lysosomal pH determination [2] and is recommended for any intracellular compartment with dynamic acidification (e.g., endosomes, phagosomes).

Dual-Color Immunofluorescence and Flow Cytometry with FITC

The classic FITC/TRITC combination remains a workhorse for two-color immunofluorescence microscopy and flow cytometry due to well-separated emission spectra (FITC ~520 nm, TRITC ~573 nm) and established filter sets. TRITC's superior photostability relative to FITC [3] ensures that the red channel signal persists during sequential imaging, while its moderate brightness prevents detector saturation when paired with bright FITC. This pairing is particularly effective in fixed-cell assays and tissue sections where pH fluctuations are minimal.

FRET Biosensors for Pathogen Detection

The FITC→TRITC FRET pair offers a cost-effective, genetically encodable alternative to fluorescent protein-based FRET (e.g., CFP/YFP). As demonstrated in E. coli O157:H7 detection (LOD 168 CFU/mL) [4] and sialyltransferase activity imaging (efficiency up to 76.4%) [5], TRITC as an acceptor enables sensitive, homogeneous assays that can be read on standard fluorescence plate readers or microscopes. This scenario is directly supported by the quantitative FRET efficiency and LOD evidence in Section 3.

Long-Term Time-Lapse Fluorescence Microscopy

For experiments requiring extended illumination (e.g., tracking protein trafficking over hours), TRITC-labeled probes maintain signal integrity longer than FITC-labeled counterparts due to slower photobleaching kinetics [3]. Although not as photostable as modern Alexa Fluor dyes , TRITC provides a well-characterized, cost-effective option when moderate photostability and a defined pH-response profile are required.

Application
Selection Property
Validation Focus
Live-cell ratiometric pH imaging
pH-insensitive fluorescence (pH 2–11)
Verify pH calibration in target cellular compartment
Dual-color IF / flow cytometry with FITC
Spectral separation and moderate photostability
Validate cross-talk and photobleaching under imaging conditions
FRET biosensor assays (FITC donor)
High and characterized FRET efficiency with FITC
Confirm FRET efficiency in assay buffer and matrix
Long-term time-lapse microscopy
Slower photobleaching than FITC; stable pH response
Test signal decay rate under continuous illumination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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